![molecular formula C16H15FN4O2S B2371201 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione CAS No. 378200-42-1](/img/structure/B2371201.png)
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione, also known as rotigotine, is a dopamine agonist used in treating Parkinson’s disease and restless legs syndrome1. It has a molecular weight of 346.381.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it would be best to refer to a peer-reviewed scientific publication or a chemical supplier’s information2.Molecular Structure Analysis
The molecular formula of this compound is C17H17FN4O2S3. This indicates that it contains 17 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom3.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, as a dopamine agonist, it likely interacts with dopamine receptors in the brain, mimicking the action of dopamine1.Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.381. Unfortunately, I couldn’t find more specific information on its physical and chemical properties.Aplicaciones Científicas De Investigación
Novel Synthesis Methods
Recent studies have developed novel methods for constructing compounds with structures similar to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. For instance, Liu, Shibata, and Takéuchi (2000) described new methods for synthesizing 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e][1,2]thiazine-1,1-diones, showcasing the versatility in synthetic organic chemistry (Liu, Shibata, & Takéuchi, 2000).
Fluorescent Probe Development
Sun et al. (2018) developed a novel two-photon fluorescent probe for detecting 1,4-dithiothreitol (DTT), a compound structurally related to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. This demonstrates the compound's potential in creating sensitive and selective probes for biological and biochemical research (Sun et al., 2018).
Antiproliferative and Antifungal Activities
Compounds structurally related to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione have been studied for their antiproliferative and antifungal properties. Tandon et al. (2009) synthesized and evaluated a series of similar compounds, demonstrating significant activity against human cervical cancer cells and potent antifungal activity (Tandon et al., 2009).
Potential in Optical Applications
Raghavendra, Dileep, and Dharmaprakash (2015) studied the nonlinear absorption and optical-limiting properties of a compound with structural similarity to 8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione. This research suggests potential applications in nonlinear optics and photonics (Raghavendra, Dileep, & Dharmaprakash, 2015).
Safety And Hazards
Direcciones Futuras
The future directions of research into this compound will likely continue to focus on its potential uses in treating neurological conditions like Parkinson’s disease and restless legs syndrome1. Further research could also explore other potential therapeutic applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to scientific literature and resources132.
Propiedades
IUPAC Name |
8-[(4-fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2S/c1-3-8-21-12-13(20(2)15(23)19-14(12)22)18-16(21)24-9-10-4-6-11(17)7-5-10/h3-7H,1,8-9H2,2H3,(H,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAYRZMVXBIWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Fluorophenyl)methylsulfanyl]-3-methyl-7-prop-2-enylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

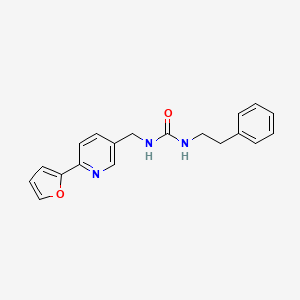
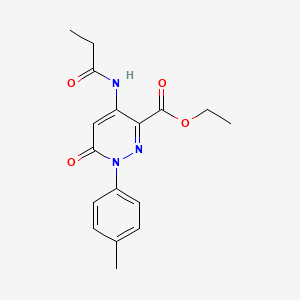
![Methyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2371122.png)
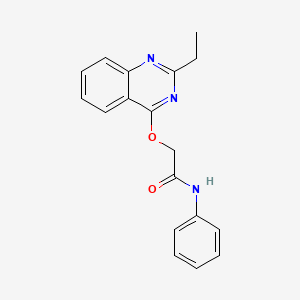
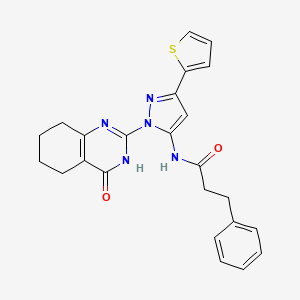
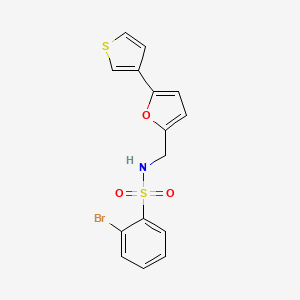
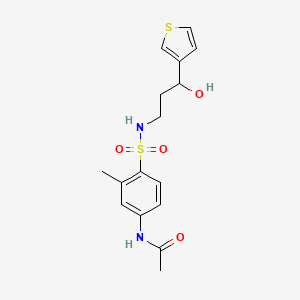
![N-[2-(dimethylamino)pyridin-3-yl]-2,3,4,5-tetrafluorobenzamide](/img/structure/B2371129.png)

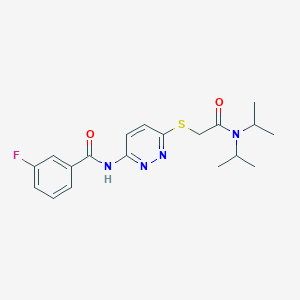
![[5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine dihydrochloride](/img/structure/B2371135.png)
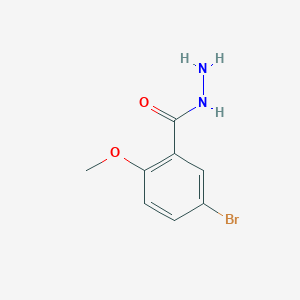
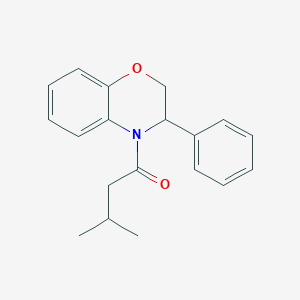
![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)